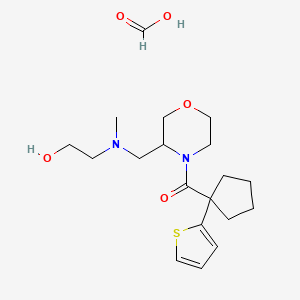

![molecular formula C18H18BrNO4S B2457005 (5-bromofuran-2-yl)((1R,5S)-3-(phénylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)méthanone CAS No. 1448063-69-1](/img/structure/B2457005.png)

(5-bromofuran-2-yl)((1R,5S)-3-(phénylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

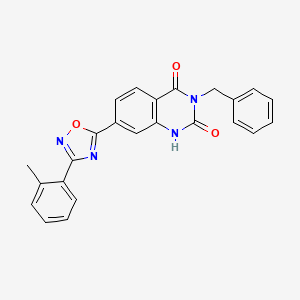

(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H18BrNO4S and its molecular weight is 424.31. The purity is usually 95%.

BenchChem offers high-quality (5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Esters d’acide [2,2’]bifuran-5,5’-dicarboxylique peuvent être synthétisés à partir de ce composé. Ces esters servent de monomères essentiels pour le poly(éthylène bifuranoate), une alternative verte et polyvalente au poly(éthylène téréphtalate) (PET) traditionnel utilisé dans les plastiques techniques .

Chimie des polymères et matériaux durables

Mécanisme D'action

Target of Action

The primary target of this compound, also known as [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone, is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .

Mode of Action

The compound acts as a JAK1/JAK2 degrader (JAPT) . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This provides a promising method of AD treatment with low frequency and dosage .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines by promoting the degradation of JAK . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, thereby significantly inhibiting type I, II, and III adaptive immunity .

Result of Action

The compound’s action results in a significant reduction in the severity of AD . This is evidenced by the clearance rate of skin lesions and the improvement in the AD severity score (SCORAD) .

Action Environment

The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . The compound, being a jak degrader, offers a promising alternative . The research suggests that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD treatment .

Analyse Biochimique

Biochemical Properties

This compound interacts with the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines . The compound’s selectivity for JAK1 and TYK2 over JAK2 and JAK3 is believed to minimize or avoid some of the toxicities associated with JAK inhibitors .

Cellular Effects

The compound exerts its effects on various types of cells involved in autoimmune diseases. It inhibits JAK1-mediated IL-6 signaling, which plays a crucial role in the pathogenesis of many autoimmune diseases . By selectively inhibiting JAK1 and TYK2, it can potentially modulate cell signaling pathways, gene expression, and cellular metabolism associated with autoimmune diseases .

Molecular Mechanism

At the molecular level, the compound binds to JAK1 and TYK2, inhibiting their activity . This inhibition disrupts the signaling pathways of proinflammatory cytokines, leading to a reduction in inflammation and other symptoms of autoimmune diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has shown potent and selective inhibition of JAK1 and TYK2 . Over time, it continues to demonstrate this selectivity, suggesting good stability

Dosage Effects in Animal Models

The compound has demonstrated dose-dependent efficacy in animal models of autoimmune diseases

Metabolic Pathways

The compound is involved in the JAK-STAT signaling pathway, which is a key metabolic pathway in cells . It interacts with JAK1 and TYK2, key enzymes in this pathway

Propriétés

IUPAC Name |

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4S/c19-17-9-8-16(24-17)18(21)20-12-6-7-13(20)11-15(10-12)25(22,23)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFBSSGVZRDGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)

![5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2456928.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)

![(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456933.png)

![dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2456935.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2456939.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2456943.png)

![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)